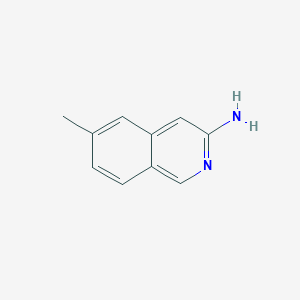

6-Methylisoquinolin-3-amine

Übersicht

Beschreibung

6-Methylisoquinolin-3-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to possess various biological activities and has been studied for its potential therapeutic applications. The compound has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 6-Methylisoquinolin-3-amine, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and microwave irradiation has been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylisoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and substituted isoquinolines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 6-Methylisoquinolin-3-amine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its derivatives have been used to create novel fluorescent compounds through Buchwald-Hartwig coupling reactions, demonstrating its versatility as a precursor in organic synthesis .

Biology

This compound exhibits significant biological activities:

- Antimicrobial Properties : Research indicates that isoquinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Antitumor Activity : Some studies have shown that this compound and its derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | E. coli | |

| Derivative B | Antitumor | HeLa cells | |

| Derivative C | Antiviral | Influenza virus | TBD |

Medicine

The medical applications of this compound are particularly promising:

- Drug Development : Ongoing research is focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. For instance, studies have indicated that modifications in its structure could enhance its efficacy against specific targets involved in disease progression .

Case Study: C1s Inhibitors

A recent study explored the use of isoquinoline derivatives as inhibitors of human complement component C1s, which plays a role in immune response. Modifications to the isoquinoline structure significantly enhanced inhibitory activity, indicating a pathway for developing selective therapeutics .

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical properties allow it to be used as a precursor for synthesizing various dyes.

- Chemical Intermediates : It serves as an intermediate in synthesizing other organic compounds used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Methylisoquinolin-3-amine involves its interaction with biomolecules. The planar aromatic structure of the compound facilitates interactions with DNA or proteins through intercalation or groove binding, potentially affecting cellular processes. These interactions can influence various molecular targets and pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one

- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one

Comparison: 6-Methylisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it has shown unique interactions with biomolecules and potential therapeutic applications .

Biologische Aktivität

6-Methylisoquinolin-3-amine is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Formula : C10H10N2

- Molecular Weight : 158.2 g/mol

- CAS Number : 1192814-93-9

This compound belongs to the isoquinoline family, which is known for various pharmacological effects. Its structure allows it to interact with multiple biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with monoamine oxidases (MAOs). As a potential MAO inhibitor, it may prevent the breakdown of crucial neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their availability in the brain. This mechanism could lead to various effects on mood regulation and cognitive functions .

Target Pathways

- Monoamine Oxidase Inhibition : By inhibiting MAOs, the compound may elevate levels of neurotransmitters, which could be beneficial in treating mood disorders.

- Antitumor Activity : Some studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial effects against various pathogens.

- Antitumor Effects : Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : By modulating neurotransmitter levels, it may offer protective effects in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Increases neurotransmitter availability |

Table 2: Mechanism Insights

Case Studies

- Antitumor Activity Study :

- Neuroprotective Effects :

Eigenschaften

IUPAC Name |

6-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOBOPSSKJMSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595857 | |

| Record name | 6-Methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192814-93-9 | |

| Record name | 6-Methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.